molecular formula C13H13ClN2O B2786902 N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide CAS No. 866043-38-1

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No.: B2786902
CAS No.: 866043-38-1
M. Wt: 248.71
InChI Key: DNJQZFVRHFZBNW-UHFFFAOYSA-N
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Description

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide ( 866043-38-1) is a small molecule with the molecular formula C13H13ClN2O and a molecular weight of 248.71 g/mol. This chemical entity is of significant interest in medicinal chemistry and drug discovery due to its structural features, which incorporate both an acetamide group and a 1H-pyrrole heterocycle. The pyrrole ring is a privileged scaffold in pharmacology, known for its diverse biological activities and presence in numerous natural products and approved therapeutics . This compound serves as a valuable building block for researchers designing and synthesizing novel bioactive molecules. Its structure is particularly relevant for exploring ligands that target enzymes and receptors, given the established role of pyrrole derivatives in interacting with various biological systems . For instance, pyrrole-containing compounds have been extensively studied as potential antibacterial agents to address the critical challenge of antibacterial resistance , and as inhibitors of enzymes like acetylcholinesterase for neurodegenerative disease research . Furthermore, research indicates that conjugates featuring pyrrole and other heterocyclic systems, such as benzimidazoles, demonstrate potent antioxidant activity by inhibiting lipid peroxidation and interacting with protective enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) . The presence of the chloro and acetamide substituents offers strategic sites for further chemical modification, making this compound a versatile intermediate in organic synthesis and the development of structure-activity relationships (SAR). This product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-10(17)15-9-11-12(14)5-4-6-13(11)16-7-2-3-8-16/h2-8H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJQZFVRHFZBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=C(C=CC=C1Cl)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide typically involves the reaction of 2-chloro-6-(1H-pyrrol-1-yl)benzylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amine derivative of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide has shown promise as a lead compound in medicinal chemistry. Its structural attributes may confer various biological activities, making it a candidate for drug development targeting diseases associated with inflammation or infection.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrrole moieties exhibit significant antibacterial properties. For instance, research has demonstrated that certain pyrrolamide derivatives can inhibit DNA gyrase, a crucial enzyme for bacterial replication . This mechanism suggests that this compound could be explored for developing new antibacterial agents.

Anti-inflammatory Potential

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its dual chlorination may enhance interactions with biological targets involved in inflammatory responses.

Case Study: Structure-Activity Relationship (SAR)

A study focusing on SAR for similar compounds has revealed that modifications in the acetamide group significantly affect biological activity. For example, altering substituents on the benzyl ring can lead to variations in potency against specific targets . This information is crucial for optimizing this compound derivatives.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. The presence of the chlorinated benzyl moiety allows for nucleophilic substitution reactions, which can be exploited to synthesize a variety of other chemical entities.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that can be adapted to yield various derivatives with tailored properties. For instance, the acetamide group can undergo hydrolysis under specific conditions, leading to useful amines and carboxylic acids.

Materials Science

In addition to its pharmaceutical applications, this compound may find utility in materials science as a specialty chemical. Its unique structure could contribute to the development of novel materials with specific functionalities.

Potential Applications

The compound's reactivity and structural characteristics suggest potential applications in:

  • Polymer Chemistry : As a building block for synthesizing polymers with enhanced properties.
  • Coatings and Adhesives : Due to its chemical stability and reactivity, it could be utilized in formulating advanced coatings or adhesives.

Mechanism of Action

The mechanism of action of N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The pyrrole ring and acetamide group are key functional moieties that facilitate binding to these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Natural Products ()

Compounds isolated from 沙蓬 (Agriophyllum squarrosum) include several N-substituted acetamides with chlorinated aromatic systems:

  • N-(3-chloro-4-hydroxylphenyl)acetamide (4) and N-(2,5-dichloro-4-hydroxyphenyl)acetamide (5): These compounds differ in chloro substitution patterns and the presence of hydroxyl groups. Hydroxyl groups improve water solubility but may reduce membrane permeability compared to the target compound’s pyrrole group.
  • N-(4-(1H-pyrazol-1-yl)phenyl)acetamide (1) : This analog replaces pyrrole with pyrazole, a stronger hydrogen-bond acceptor. Pyrazole-containing acetamides are often explored for their anti-inflammatory or antipyretic activities, as seen in commercial drugs like celecoxib .

Agrochemical Acetamides ()

Chloroacetamides are widely used as herbicides. Key examples include:

  • Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) : A pre-emergent herbicide targeting weed lipid synthesis. The pyrazole-methyl group in metazachlor enhances soil persistence, whereas the target compound’s pyrrole-benzyl group may confer different pharmacokinetic properties .
  • In contrast, the rigid pyrrole ring in the target compound might limit conformational adaptability .

Key Structural and Functional Differences

Compound Name Substituents Key Features Potential Applications Reference
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide 2-Cl, 6-pyrrole on benzyl Rigid aromatic system, moderate lipophilicity Drug discovery (kinase inhibitors?)
Metazachlor 2-Cl, pyrazole-methyl, 2,6-dimethyl High soil persistence Herbicide
N-(3-chloro-4-hydroxyphenyl)acetamide (4) 3-Cl, 4-OH on phenyl Photolabile, hydrophilic Paracetamol photoproduct
N-(4-(1H-pyrazol-1-yl)phenyl)acetamide (1) 4-pyrazole on phenyl Hydrogen-bond acceptor Anti-inflammatory agents

Biological Activity

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the reaction of 2-chloro-6-(1H-pyrrol-1-yl)benzylamine with acetic anhydride under reflux conditions in solvents like dichloromethane or toluene. The product is purified through recrystallization or column chromatography.

Chemical Structure:

  • Molecular Formula: C13H12ClN2O
  • Molecular Weight: 248.70 g/mol
  • Key Functional Groups: Pyrrole ring, acetamide group, and chlorine substituents enhance its reactivity and biological activity .

Biological Mechanisms

This compound exhibits various biological activities, including antimicrobial and anticancer properties. Its mechanism of action generally involves the inhibition of specific enzymes or receptors essential for the survival of pathogens or cancer cells. The pyrrole ring and acetamide group are crucial for binding to these molecular targets, disrupting their normal functions .

Inhibition Studies

Research has shown that derivatives of pyrrole compounds, including this compound, can act as selective inhibitors of acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease. In vitro studies have demonstrated that certain derivatives exhibit substantial inhibition rates against AChE, indicating potential therapeutic applications in neurodegenerative disorders .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. For instance, studies have reported that pyrrole-containing compounds show significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating their potential as effective antibacterial agents .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of pyrrole derivatives, including this compound. The results indicated that these compounds could inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The presence of the pyrrole moiety was crucial for enhancing cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The compound showed promising results with an MIC comparable to established antibiotics, suggesting its potential role in combating antibiotic resistance .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityMIC (μg/mL)
This compoundAntimicrobial & Anticancer3.12 - 12.5
Pyrrolopyrazine DerivativesAntimicrobial & Anticancer4 - 10
Indole DerivativesDiverse Therapeutic ApplicationsVaries

This table highlights the varying degrees of biological activity among related compounds, emphasizing the unique properties of this compound.

Q & A

Basic: What are the recommended synthetic routes for N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions starting with 2-chloro-6-methylaniline. Key steps include:

  • Acylation: Reacting with acetic anhydride to form the acetamide intermediate.
  • Functionalization: Introducing the pyrrole moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate intermediates.
    Characterization:
  • NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and purity.
  • Mass spectrometry (ESI-MS or HRMS) verifies molecular weight.
  • HPLC monitors reaction progress and purity (>95% threshold for biological testing) .

Basic: How is the compound’s structural integrity validated in crystallographic studies?

Answer:
Single-crystal X-ray diffraction (SCXRD) is employed for structural validation:

  • Data collection: Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: SHELXL (via Olex2 interface) refines atomic coordinates and thermal parameters.
  • Validation: CheckCIF/PLATON ensures geometric accuracy (e.g., bond angles ±0.01 Å, R-factor <0.05). Example: A related analog (N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide) showed a triclinic crystal system (P-1 space group) .

Advanced: How can reaction conditions be optimized to mitigate low yields in pyrrole ring functionalization?

Answer:
Common challenges include steric hindrance from the chloro and benzyl groups. Optimization strategies:

  • Catalyst screening: Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) improve coupling efficiency.
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics.
  • Temperature control: Stepwise heating (80°C → 120°C) reduces side reactions.
  • In situ monitoring: FTIR tracks carbonyl (C=O) and pyrrole N-H peaks to identify incomplete reactions .

Advanced: What methodologies are used to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in IC₅₀ values or selectivity profiles require:

  • Dose-response revalidation: Re-testing under standardized conditions (e.g., ATP levels in cell viability assays).
  • Statistical modeling: Multivariate analysis (PCA or ANOVA) identifies confounding variables (e.g., solvent DMSO concentration).
  • Structural analogs: Comparative studies with N-(4-methoxybenzyl)-2-(1H-pyrrol-1-yl)acetamide isolate substituent effects .

Basic: What environmental applications does this compound’s derivatives have, and how are they tested?

Answer:
Derivatives are studied for pollutant adsorption/degradation:

  • Batch adsorption: Testing with heavy metals (Pb²⁺, Cd²⁺) at varying pH (2–10) and contact time (0–24 hr).
  • Degradation assays: UV-Vis spectroscopy monitors organic pollutant (e.g., methylene blue) breakdown under visible light.
  • Kinetic models: Pseudo-second-order equations quantify adsorption capacity (e.g., 98.2 mg/g for Pb²⁺) .

Advanced: How do computational models predict the compound’s interaction with biological targets?

Answer:
Molecular docking (AutoDock Vina):

  • Target preparation: Retrieve protein structures (e.g., COX-2, PDB ID 5KIR) and remove water/ligands.
  • Grid box setup: Focus on active sites (e.g., COX-2’s hydrophobic channel).
  • Scoring: Binding affinity (ΔG) and pose analysis (PyMOL) validate interactions (e.g., hydrogen bonding with Arg120).
    MD simulations (GROMACS):
  • 100-ns trajectories assess stability (RMSD <2.0 Å) and binding free energy (MM-PBSA) .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Answer:
Challenges include co-elution of byproducts (e.g., dechlorinated analogs) and low solubility:

  • Gradient elution: Adjust polarity (hexane → ethyl acetate) to separate closely related compounds.
  • Recrystallization: Use ethanol/water mixtures (70:30 v/v) to enhance crystal purity.
  • HPLC-DAD: High-resolution C18 columns (5 μm, 250 mm) with UV detection (254 nm) ensure >99% purity for biological assays .

Advanced: How are degradation pathways of this compound analyzed under environmental conditions?

Answer:
Photodegradation studies:

  • Setup: Xenon lamp (simulated sunlight) with λ >290 nm; monitor via LC-MS.
  • Products: Hydroxylated and dechlorinated derivatives identified via fragmentation patterns.
    Hydrolysis:
  • pH-dependent degradation (pH 3, 7, 9) tracked by ¹H NMR (disappearance of acetamide -NH peak).
  • QSAR models predict half-life (t₁/₂ = 14 days at pH 7) .

Basic: What structural analogs of this compound are studied, and how do substituents affect activity?

Answer:
Key analogs include:

Analog Substituent Effect
N-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)acetamideNo phenyl groupReduced COX-2 inhibition (IC₅₀ = 12 μM vs. 8 μM for parent)
N-(4-methoxybenzyl)-2-(1H-pyrrol-1-yl)acetamideMethoxy groupEnhanced solubility (LogP = 2.1 vs. 3.5)
Comparative assays (e.g., enzyme inhibition, solubility) guide SAR .

Advanced: What strategies are employed to enhance the compound’s metabolic stability in preclinical studies?

Answer:

  • Isotope labeling: ¹⁴C-labeled compound tracks metabolic pathways (e.g., hepatic CYP3A4 oxidation).
  • Prodrug design: Esterification of the acetamide group improves oral bioavailability (e.g., tmax = 2 hr vs. 0.5 hr).
  • Metabolite profiling: LC-HRMS identifies major metabolites (e.g., glucuronide conjugates) .

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